molecular formula C5H9N3 B1204361 1,2-dimethyl-1H-Imidazol-5-amine CAS No. 80912-09-0

1,2-dimethyl-1H-Imidazol-5-amine

Cat. No. B1204361
CAS RN: 80912-09-0
M. Wt: 111.15 g/mol
InChI Key: CNBBPEZNHKKEKJ-UHFFFAOYSA-N
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Description

1,2-dimethyl-1H-imidazol-5-amine is a compound with the molecular weight of 147.61 . It is also known as 1,2-dimethyl-1H-imidazol-5-amine hydrochloride . The compound is typically stored at room temperature and is in the form of an oil .


Synthesis Analysis

The synthesis of imidazoles, including 1,2-dimethyl-1H-imidazol-5-amine, has been a topic of recent research . One method involves the cyclization of amido-nitriles, which can include a variety of functional groups . The reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 1,2-dimethyl-1H-imidazol-5-amine consists of three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is a five-membered heterocyclic moiety . The compound shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Chemical Reactions Analysis

Imidazoles, including 1,2-dimethyl-1H-imidazol-5-amine, are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .


Physical And Chemical Properties Analysis

1,2-dimethyl-1H-imidazol-5-amine is a compound with the molecular weight of 147.61 . It is typically stored at room temperature and is in the form of an oil .

Scientific Research Applications

Synthesis of Imidazoles

1,2-Dimethylimidazole is used in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Pharmaceutical Applications

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Agrochemical Applications

Imidazoles have traditional applications in agrochemicals . They are used in the development of pesticides and other agrochemical products .

Solar Cell Applications

Imidazoles are being used in emerging research into dyes for solar cells and other optical applications . They play a crucial role in the development of efficient and cost-effective solar cells .

Functional Materials

Imidazoles are used in the development of functional materials . These materials have a wide range of applications in various industries .

Catalysis

Imidazoles are used in catalysis . They are used as catalysts in various chemical reactions, enhancing the rate of reactions and increasing the yield of products .

Synthesis of Imidazolium Salts

1,2-Dimethylimidazole is used in the synthesis of 1,2-dimethyl-3-n-butylimidazolium chloride and 1,2-dimethyl-3-n-propylimidazolium chloride . These imidazolium salts have various applications in the field of chemistry .

Synthesis of Functional Imidazole

1,2-Dimethylimidazole is used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts . These functional imidazoles have a wide range of applications in the field of chemistry .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 1,2-dimethyl-1H-imidazol-5-amine, is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, expedient methods for the synthesis of imidazoles are both highly topical and necessary .

properties

IUPAC Name

2,3-dimethylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-7-3-5(6)8(4)2/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBBPEZNHKKEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001633
Record name 1,2-Dimethyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-1H-Imidazol-5-amine

CAS RN

80912-09-0
Record name 5-Amino-1,2-dimethylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080912090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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